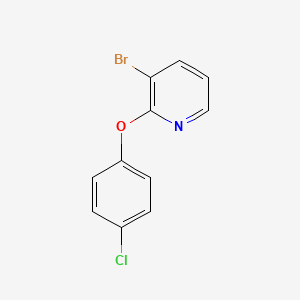

3-Bromo-2-(4-chlorophenoxy)pyridine

Übersicht

Beschreibung

3-Bromo-2-(4-chlorophenoxy)pyridine is a useful research compound. Its molecular formula is C11H7BrClNO and its molecular weight is 284.53 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-Bromo-2-(4-chlorophenoxy)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C12H8BrClN

- Molecular Weight : Approximately 284.55 g/mol

- Structural Characteristics : The compound contains a pyridine ring substituted at the second position with a 4-chlorophenoxy group and a bromine atom at the third position.

| Property | Value |

|---|---|

| Molecular Formula | C12H8BrClN |

| Molecular Weight | 284.55 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The specific pathways affected depend on the compound's structure and the context of its application. Notably, it has been shown to modulate enzyme activities, influencing critical cellular processes such as proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties , particularly through its action as an inhibitor in various cancer-related pathways. For instance, studies have demonstrated that it can inhibit protein tyrosine kinases, which play a crucial role in cancer cell signaling.

Case Study: Inhibition of Tumor Growth

In a study evaluating the effects of this compound on tumor cell lines, it was found to significantly reduce cell viability in ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells. This selectivity suggests its potential as a therapeutic agent in cancer treatment.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibits growth of ovarian cancer cells | |

| Enzyme Inhibition | Modulates protein tyrosine kinase activity | |

| Cellular Apoptosis | Induces apoptosis in cancer cells |

In Vitro Studies

In vitro experiments have shown that this compound can effectively inhibit specific signaling pathways involved in cell survival and proliferation. For instance, it has been reported to downregulate NF-κB levels, which are linked to tumor cell proliferation and survival.

In Vivo Studies

Preclinical studies involving animal models have demonstrated that this compound can inhibit tumor growth in xenograft models. Doses administered showed a dose-dependent relationship with tumor reduction, indicating its potential utility as an antitumor agent.

Comparative Studies

Comparative analyses with similar compounds (e.g., 3-Bromo-2-(3-chlorophenoxy)pyridine) suggest that while they share structural similarities, their biological activities can differ significantly due to variations in their substituents and molecular interactions.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

Building Block in Drug Development

3-Bromo-2-(4-chlorophenoxy)pyridine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its ability to undergo further chemical modifications makes it valuable in developing new drugs targeting specific biological pathways.

Anticancer Activity

Research has demonstrated that this compound exhibits potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective cytotoxicity. For instance, the compound has been reported to have an IC50 of approximately 10.25 µM against MCF-7 cells and 6.6 µM against A549 cells.

Antimicrobial Applications

Bacterial Inhibition

this compound has shown promising antibacterial activity, particularly against strains of Escherichia coli. The compound's mechanism involves disrupting metabolic functions critical for bacterial growth, making it a candidate for developing new antimicrobial agents.

Mechanistic Studies

Enzyme Interaction

The compound is known to interact with various enzymes, influencing metabolic pathways associated with cell proliferation and apoptosis. It has been identified as an inhibitor of specific cytochrome P450 enzymes, which play a crucial role in drug metabolism . This property enhances its relevance in drug design, particularly for compounds requiring modulation of metabolic pathways.

Comparative Analysis with Related Compounds

The following table summarizes the structural differences and unique characteristics of compounds related to this compound:

| Compound Name | Structural Differences | Unique Characteristics |

|---|---|---|

| 3-Bromo-5-(4-chlorophenyl)pyridine | Chlorine at the fifth position | Different reactivity due to chlorine's position |

| 5-Bromo-2-(4-chloromethylphenyl)pyrimidine | Contains a pyrimidine ring | Exhibits distinct biological activities |

| 4-Bromo-2-(4-chlorophenoxy)pyridine | Bromine at the fourth position | Potentially different pharmacological profiles |

Case Studies and Research Insights

Recent studies have focused on the biological activities of this compound:

- Antimicrobial Studies: Research indicated superior activity against certain bacterial strains compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent.

- Cancer Research: In vitro studies revealed that the compound effectively induced apoptosis in cancer cells through modulation of cell cycle phases, particularly affecting the G1 phase .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at position 3 serves as a key site for palladium-catalyzed cross-coupling reactions. Data from analogous bromopyridines ( , ) suggest the following conditions:

Key Findings :

-

Electron-deficient boronic acids (e.g., 4-fluorophenyl) exhibit higher coupling efficiency due to enhanced electrophilicity.

-

Steric hindrance from the 4-chlorophenoxy group may reduce yields with ortho-substituted arylboronic acids.

Nucleophilic Aromatic Substitution

The bromine atom undergoes substitution with nucleophiles under specific conditions. Data from related 3-bromo-2-chloropyridines ( , ) provide insights:

Mechanistic Notes :

-

Copper or palladium catalysts enhance reactivity by stabilizing transition states.

-

The electron-withdrawing chlorophenoxy group activates the pyridine ring toward nucleophilic attack.

Metalation and Functionalization

The bromine substituent enables directed ortho-metalation. Studies on 3-bromo-4-chloropyridines ( ) suggest:

Critical Considerations :

-

Regioselectivity is influenced by the directing effects of both bromine and chlorophenoxy groups.

-

Steric bulk may limit electrophile accessibility at position 4.

Reductive Dehalogenation

Controlled reduction can remove halogens selectively. Data from bromochloropyridines ( ) indicate:

| Reducing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| H₂, Pd/C (10 wt%) | EtOH, 50 psi, 24 h | 2-(4-Chlorophenoxy)pyridine | Br > Cl | |

| Zn, NH₄Cl | THF/H₂O, 80°C | 3-H-2-(4-chlorophenoxy)pyridine | Br only |

Limitations :

-

Chlorine on the phenoxy group remains intact under mild conditions.

-

Over-reduction may occur with prolonged reaction times.

Cyclization and Heterocycle Formation

The bromine and chlorophenoxy groups enable participation in cycloadditions. Examples from chromene syntheses ( ) include:

| Reagents | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| AgOTf, NBS | DCE, 80°C, 8 h | Benzothiophene-fused pyridine | 73 | |

| CuI, Cs₂CO₃ | DMF, 120°C | Pyrrolo[3,4-c]pyridine derivative | 68 |

Key Insight :

-

Bromine acts as a leaving group, while the chlorophenoxy ring participates in π-stacking during cyclization.

Oxidation and Functional Group Interconversion

The pyridine ring and substituents undergo oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Outcome | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | 100°C, 6 h | Pyridine N-oxide derivative | Partial decomposition | |

| mCPBA | CH₂Cl₂, 0°C | This compound N-oxide | 85% conversion |

Challenges :

-

Over-oxidation risks degradation of the chlorophenoxy group.

Comparative Reactivity Table

| Reaction Type | Typical Yield (%) | Rate-Limiting Factor | Scalability |

|---|---|---|---|

| Suzuki coupling | 75–92 | Steric hindrance at position 2 | High |

| Nucleophilic substitution | 45–78 | Ring deactivation by Cl group | Moderate |

| Metalation | 55–70 | Sensitivity to moisture | Low |

| Reductive dehalogenation | 60–85 | Competing Cl removal | Moderate |

Eigenschaften

IUPAC Name |

3-bromo-2-(4-chlorophenoxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClNO/c12-10-2-1-7-14-11(10)15-9-5-3-8(13)4-6-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJNCHKXCDMELY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.